N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate
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Overview
Description
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, two fluorine atoms, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate typically involves multiple steps. One common approach is to start with the synthesis of N-t-BOC-4,4-Difluoro-L-proline, which can be achieved through the reaction of L-proline with di-tert-butyl dicarbonate (BOC2O) and subsequent fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The resulting N-t-BOC-4,4-Difluoro-L-proline can then be converted to the desired aminomethylpyrrolidine derivative through a series of reactions, including amination and sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce difluorinated alcohols or amines .
Scientific Research Applications
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. Additionally, the BOC protecting group can be removed under acidic conditions, allowing the compound to undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- N-t-BOC-4,4-Difluoro-L-proline
- N-t-BOC-4,4-Difluoro-L-prolinamide
- N-t-BOC-4,4-Difluoro-L-proline methyl ester
Uniqueness
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate is unique due to the presence of both the BOC protecting group and the benzenesulfonate group, which confer distinct chemical properties and reactivity. The fluorine atoms also enhance its stability and binding interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
1427175-13-0 |
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Molecular Formula |
C16H24F2N2O5S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzenesulfonic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9)/t7-;/m0./s1 |
InChI Key |
ZZGFUBQWBPPVOO-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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